molecular formula C8H9F2NO B13614526 (2S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL

(2S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL

Cat. No.: B13614526
M. Wt: 173.16 g/mol
InChI Key: QVPLGRFDOCDVNE-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL is a chiral compound with significant potential in various scientific fields. Its structure consists of an amino group and a hydroxyl group attached to a difluorophenyl ring, making it a versatile molecule for chemical synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2,3-difluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of chiral catalysts to ensure the desired stereochemistry.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature Control: Maintaining specific temperatures to optimize reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in ether at low temperatures.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

(2S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The difluorophenyl ring enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-OL
  • (2S)-2-Amino-2-(2,5-difluorophenyl)ethan-1-OL
  • (2S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL

Uniqueness

(2S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This positioning can enhance its interaction with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

(2S)-2-amino-2-(2,3-difluorophenyl)ethanol

InChI

InChI=1S/C8H9F2NO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1

InChI Key

QVPLGRFDOCDVNE-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)[C@@H](CO)N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(CO)N

Origin of Product

United States

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